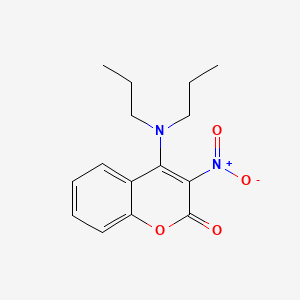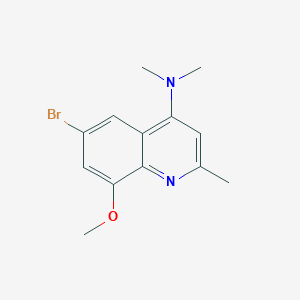![molecular formula C14H8ClF3N2 B11836168 7-Chloro-2-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine CAS No. 885270-49-5](/img/structure/B11836168.png)
7-Chloro-2-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-2-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyridine family This compound is characterized by the presence of a chloro group at the 7th position and a trifluoromethyl-substituted phenyl group at the 2nd position
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 7-Chlor-2-(3-(Trifluormethyl)phenyl)pyrazolo[1,5-A]pyridin umfasst typischerweise einen mehrstufigen Prozess. Eine gängige Methode ist die Suzuki-Miyaura-Kreuzkupplungsreaktion. Diese Reaktion beginnt mit 3-Brom-7-(Trifluormethyl)pyrazolo[1,5-A]pyridin, das eine Kreuzkupplungsreaktion mit einer Arylboronsäure in Gegenwart eines Palladiumkatalysators und einer Base eingeht . Die Reaktion wird häufig unter Mikrowellenbestrahlung durchgeführt, um die Reaktionsgeschwindigkeit und Ausbeute zu erhöhen .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, verwenden. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Effizienz und Skalierbarkeit des Prozesses verbessern. Darüber hinaus kann die Auswahl von Lösungsmitteln und Katalysatoren so angepasst werden, dass Kosten und Umweltbelastung minimiert werden.
Analyse Chemischer Reaktionen
Reaktionstypen
7-Chlor-2-(3-(Trifluormethyl)phenyl)pyrazolo[1,5-A]pyridin kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Die Chlor-Gruppe an der 7. Position kann unter geeigneten Bedingungen mit anderen Nucleophilen substituiert werden.
Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen eingehen, wobei die spezifischen Bedingungen und Reagenzien von der gewünschten Transformation abhängen.
Cyclisierungsreaktionen: Der Pyrazolo[1,5-A]pyridin-Kern kann an Cyclisierungsreaktionen teilnehmen, um komplexere kondensierte Ringsysteme zu bilden.
Häufige Reagenzien und Bedingungen
Palladiumkatalysatoren: Werden in Kreuzkupplungsreaktionen verwendet.
Basen: Wie Kaliumcarbonat oder Natriumhydroxid.
Oxidationsmittel: Wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen eine Vielzahl von Derivaten ergeben, bei denen verschiedene funktionelle Gruppen die Chlor-Gruppe ersetzen.
Wissenschaftliche Forschungsanwendungen
7-Chlor-2-(3-(Trifluormethyl)phenyl)pyrazolo[1,5-A]pyridin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird auf sein Potenzial als therapeutisches Mittel untersucht, insbesondere bei der Entwicklung von Medikamenten, die auf bestimmte Enzyme oder Rezeptoren abzielen.
Materialwissenschaften: Die einzigartigen elektronischen Eigenschaften der Verbindung machen sie für den Einsatz in der organischen Elektronik und Photonik geeignet.
Biologische Studien: Sie wird als Sonde in biochemischen Assays verwendet, um die Enzymaktivität und Proteinwechselwirkungen zu untersuchen.
5. Wirkmechanismus
Der Wirkmechanismus von 7-Chlor-2-(3-(Trifluormethyl)phenyl)pyrazolo[1,5-A]pyridin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Beispielsweise kann es als Inhibitor bestimmter Enzyme wirken, indem es an deren aktive Zentren bindet und den Zugang des Substrats blockiert . Die Trifluormethylgruppe verstärkt ihre Bindungsaffinität und Selektivität gegenüber diesen Zielstrukturen .
Wirkmechanismus
The mechanism of action of 7-Chloro-2-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access . The trifluoromethyl group enhances its binding affinity and selectivity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pyrazolo[3,4-d]pyrimidin: Eine weitere heterocyclische Verbindung mit ähnlichen strukturellen Merkmalen, aber unterschiedlichen Substitutionsmustern.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin: Eine Verbindung mit einem kondensierten Triazolring, die unterschiedliche biologische Aktivitäten bietet.
Einzigartigkeit
7-Chlor-2-(3-(Trifluormethyl)phenyl)pyrazolo[1,5-A]pyridin ist durch sein spezifisches Substitutionsmuster einzigartig, das ihm besondere elektronische und sterische Eigenschaften verleiht. Diese Eigenschaften tragen zu seiner hohen Bindungsaffinität und Selektivität in biologischen Systemen bei und machen es zu einer wertvollen Verbindung in der medizinischen Chemie und anderen Forschungsbereichen .
Eigenschaften
CAS-Nummer |
885270-49-5 |
|---|---|
Molekularformel |
C14H8ClF3N2 |
Molekulargewicht |
296.67 g/mol |
IUPAC-Name |
7-chloro-2-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C14H8ClF3N2/c15-13-6-2-5-11-8-12(19-20(11)13)9-3-1-4-10(7-9)14(16,17)18/h1-8H |
InChI-Schlüssel |
DLRICQYDMNNPLG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NN3C(=C2)C=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Methyl-4-[(naphthalen-2-yl)methoxy]-3H-imidazo[4,5-c]pyridine](/img/structure/B11836115.png)

![2-Butenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(2,4,5-trifluorophenyl)-, methyl ester](/img/structure/B11836128.png)
![1-Boc-3-[(3-fluorobenzyl-amino)-methyl]-azetidine](/img/structure/B11836131.png)

![8-(Bromomethyl)-4-methyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B11836154.png)

![4-Chloro-2-phenyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B11836177.png)


